IRL 2500 - 169545-27-1

IRL 2500

Catalog Number: EVT-271934
CAS Number: 169545-27-1
Molecular Formula: C36H35N3O4
Molecular Weight: 573.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IRL 2500 is a synthetic peptide mimetic of the C-terminal tripeptide of endothelin-1. [] It is classified as a potent and selective endothelin ETB receptor antagonist. [, , , ] IRL 2500 serves as a valuable tool in scientific research for investigating the physiological and pathological roles of the endothelin ETB receptor. [, , , , , ]

While the provided literature doesn't detail the specific synthesis method for IRL 2500, it mentions the compound being "synthetically synthesized." [] This suggests a multi-step process likely involving peptide coupling reactions and protecting group strategies common in peptide chemistry.

Endothelin-1 (ET-1)

Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that acts through endothelin receptors (ETA and ETB). [, , , , , , , , ] It is involved in various physiological and pathological processes, including blood pressure regulation and brain edema formation. [, ]

Relevance: ET-1 is the endogenous agonist of both ETA and ETB receptors, while IRL 2500 is a selective antagonist for the ETB receptor. [, , , , , , , ] Studying the effects of ET-1 in the presence of IRL 2500 helps to understand the specific role of ETB receptors. [, , ] Additionally, IRL 2500 is a peptide-mimetic of the C-terminal tripeptide of endothelin-1. []

IRL 1620

Compound Description: IRL 1620 is a selective agonist for the ETB receptor. [, , , ] It is used to study the physiological and pharmacological effects mediated specifically by the ETB receptor. [, , , ]

BQ 788

Compound Description: BQ 788 is a selective antagonist for the ETB receptor. [, , , , ] It is a linear peptide antagonist used to investigate the specific roles of ETB receptors. [, , ]

Relevance: BQ 788, like IRL 2500, is a selective antagonist for the ETB receptor and is used in research to differentiate ETB-mediated effects from those mediated by the ETA receptor. [, , ] Both compounds are valuable tools for dissecting the roles of ET receptor subtypes. [, , ]

Sarafotoxin S6c (STX6c)

Compound Description: Sarafotoxin S6c (STX6c) is a potent and selective agonist for the ETB receptor. [, , , ] It is often used in research to specifically activate ETB receptors and study their downstream effects. [, , , ]

Relevance: Sarafotoxin S6c, in contrast to IRL 2500, activates the ETB receptor. [, , , ] This difference in action makes sarafotoxin S6c a useful tool alongside IRL 2500 to understand the full spectrum of ETB receptor activity. [, , , ]

BQ 123

Compound Description: BQ 123 is a selective antagonist for the ETA receptor. [, , ] This compound is utilized in research to block the effects mediated by the ETA receptor, allowing for the isolation of ETB receptor-specific responses. [, , ]

Relevance: Unlike IRL 2500, which selectively targets the ETB receptor, BQ 123 targets the ETA receptor. [, , ] Using these two antagonists in combination allows researchers to dissect the individual contributions of ETA and ETB receptors to observed physiological effects. [, , ]

SB 209670

Compound Description: SB 209670 is a non-selective antagonist for both ETA and ETB receptors. [, ] It is used to block the effects of endothelins on both receptor subtypes. [, ]

Relevance: While IRL 2500 specifically targets the ETB receptor, SB 209670 blocks both ETA and ETB receptors. [, ] This difference in selectivity makes SB 209670 useful for discerning whether observed effects are due to either receptor subtype or specifically through the ETB receptor when used in conjunction with IRL 2500. [, ]

PD 156707

Compound Description: PD 156707 is an antagonist with a higher affinity for the ETA receptor compared to the ETB receptor. []

Relevance: Similar to BQ 123, PD 156707 primarily acts on the ETA receptor, unlike IRL 2500, which is ETB-selective. [] This contrast in selectivity allows for the differentiation of ETA and ETB receptor-mediated effects. []

ET-3

Compound Description: Endothelin-3 (ET-3) is another member of the endothelin peptide family. [, , ] It displays a different affinity profile for the endothelin receptors compared to ET-1. [, , ]

Relevance: In contrast to the ETB selectivity of IRL 2500, ET-3 can activate both ETA and ETB receptors, although it generally exhibits a preference for the ETB subtype. [, , ] This difference in receptor selectivity allows researchers to investigate the distinct roles of each endothelin receptor subtype and compare them to the effects observed with IRL 2500. [, , ]

[125I]-BQ3020

Compound Description: [125I]-BQ3020 is a radiolabeled form of BQ3020, which is a selective antagonist for the ETB receptor. [] It is used in binding studies to quantify and characterize ETB receptors. []

Relevance: [125I]-BQ3020 and IRL 2500 both target the ETB receptor but serve different purposes in research. [] While IRL 2500 is used to modulate ETB receptor activity in functional assays, [125I]-BQ3020 is employed to quantify and characterize the receptor itself in binding studies. []

[125I]-PD151242

Compound Description: [125I]-PD151242 is a radiolabeled form of PD151242, which is a selective antagonist for the ETA receptor. [] It is used in binding studies to quantify and characterize ETA receptors. []

Relevance: Unlike IRL 2500, which selectively targets the ETB receptor, [125I]-PD151242 is used to label and study the ETA receptor. [] This distinction allows for a comparative analysis of the expression and binding characteristics of both ETA and ETB receptors. []

RES-701-1

Compound Description: RES-701-1 is a synthetic compound that has been reported to be an ETB-selective antagonist. []

FR139317

Compound Description: FR139317 is a selective antagonist for the ETA receptor. [, , ]

Relevance: FR139317 specifically targets the ETA receptor, while IRL 2500 targets the ETB receptor. [, , ] This contrast in receptor selectivity is valuable for studying the individual roles of ETA and ETB receptors in various physiological processes. [, , ]

A-192621

Compound Description: A-192621 is a selective antagonist for the ETB receptor. []

Relevance: A-192621, like IRL 2500, is a selective antagonist for the ETB receptor. [] Both compounds can be used to block ETB receptor activity and study the physiological consequences. [] The study referenced found that A-192621 might be more effective than IRL 2500 in certain contexts. []

2,3-DPG (2,3-Diphosphoglycerate)

Compound Description: 2,3-DPG is a naturally occurring molecule that regulates the oxygen affinity of hemoglobin. []

Relevance: While not structurally related to IRL 2500, 2,3-DPG is relevant because it is studied in conjunction with IRL 2500 in research exploring the allosteric modulation of hemoglobin. [] This research aims to develop treatments for carbon monoxide poisoning by enhancing CO release from carboxyhemoglobin, a process that IRL 2500 has been shown to influence. [, ]

Synthesis Analysis

The synthesis of IRL-2500 involves several sophisticated organic chemistry techniques. The initial steps typically include solid-phase peptide synthesis, which allows for the efficient assembly of peptide chains. Following this, various coupling reactions are performed to introduce specific functional groups essential for biological activity.

One notable method described in the literature involves the use of Suzuki cross-coupling reactions to form key intermediates necessary for the final structure of IRL-2500. This process allows for high yields and purity of the final product . The synthesis pathway also emphasizes the importance of optimizing reaction conditions to enhance the yield and reduce side reactions.

Molecular Structure Analysis

IRL-2500's molecular structure is characterized by a complex arrangement that includes a biphenyl moiety and various functional groups that contribute to its binding affinity for the endothelin B receptor. The compound's molecular formula is C19_{19}H21_{21}N3_{3}O3_{3}, with a molecular weight of approximately 341.39 g/mol.

Structural data obtained from X-ray crystallography studies reveal detailed insights into how IRL-2500 interacts with its target receptor. The binding site interactions have been mapped out, providing valuable information for the design of more potent analogs .

Chemical Reactions Analysis

IRL-2500 undergoes specific chemical reactions that are crucial for its activity as an antagonist. These reactions primarily involve binding to the endothelin B receptor, where it competes with endogenous ligands like endothelin-1. The binding process is characterized by a series of conformational changes in both the receptor and the ligand.

In vitro studies have demonstrated that IRL-2500 effectively inhibits receptor activation in a dose-dependent manner, which is essential for evaluating its pharmacological profile . The compound's reactivity can also be influenced by factors such as pH and temperature, which are critical parameters during experimental evaluations.

Mechanism of Action

The mechanism of action of IRL-2500 involves its competitive antagonism at the endothelin B receptor site. Upon administration, IRL-2500 binds to the receptor without activating it, effectively blocking the action of endogenous endothelins. This blockade leads to decreased vasoconstriction and reduced blood pressure in animal models.

Research indicates that this mechanism can have therapeutic implications in conditions characterized by excessive endothelin activity, such as pulmonary hypertension or heart failure. Data from pharmacological studies show that IRL-2500 can significantly alter hemodynamic parameters in treated subjects .

Physical and Chemical Properties Analysis

IRL-2500 exhibits several notable physical and chemical properties:

  • Appearance: Solid crystalline form.
  • Solubility: Moderately soluble in organic solvents; aqueous solubility may vary depending on formulation.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data varies; typically assessed during purity analysis.

Chemical analyses have demonstrated that IRL-2500 possesses a high logP value (partition coefficient), indicating significant lipophilicity, which may influence its bioavailability and distribution within biological systems .

Applications

IRL-2500 has been investigated for various scientific applications:

  1. Pharmacological Research: As an endothelin B receptor antagonist, it serves as a critical tool for studying endothelial function and cardiovascular regulation.
  2. Therapeutic Development: Potential applications in treating diseases associated with dysregulated endothelin signaling, including pulmonary hypertension and heart failure.
  3. Biochemical Studies: Used in research exploring receptor-ligand interactions and signaling pathways related to vascular biology.

The ongoing research into IRL-2500 continues to uncover new potential applications, making it a significant compound in both medicinal chemistry and pharmacology .

Properties

CAS Number

169545-27-1

Product Name

IRL-2500

IUPAC Name

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C36H35N3O4

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1

InChI Key

UZDORQWMYRRLQV-JHOUSYSJSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

IRL 2500
IRL-2500
N-(3,5-dimethylbenzoyl)-N-methyl-(4-phenylphenyl)alanyl-tryptophan

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.